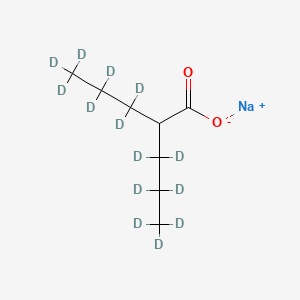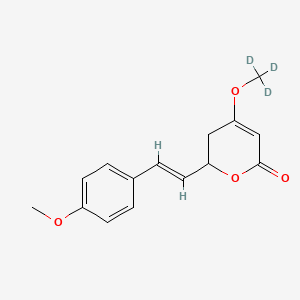
HIV-1 integrase inhibitor 7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HIV-1 integrase inhibitor 7 is a compound designed to inhibit the activity of the HIV-1 integrase enzyme, which is crucial for the integration of viral DNA into the host genome. This integration is a vital step in the replication cycle of the human immunodeficiency virus (HIV), making integrase inhibitors a key component in antiretroviral therapy. The development of HIV-1 integrase inhibitors has significantly improved the management of HIV infections by preventing the establishment of a permanent viral reservoir in the host cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 integrase inhibitor 7 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common approach involves the use of diketo acid moieties, which are known to be effective in inhibiting integrase activity. The synthetic route may include the following steps:
- Formation of the diketo acid intermediate through a condensation reaction.
- Coupling of the intermediate with a suitable amine or alcohol to form the final inhibitor.
- Purification and characterization of the final product using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This may include optimizing reaction conditions, such as temperature, pressure, and solvent choice, as well as implementing continuous flow chemistry techniques to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions: HIV-1 integrase inhibitor 7 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents to enhance the compound’s activity or pharmacokinetic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce analogs with different pharmacological profiles .
科学研究应用
HIV-1 integrase inhibitor 7 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of integrase enzymes and to develop new synthetic methodologies.
Biology: Employed in cellular and molecular biology research to investigate the mechanisms of HIV integration and replication.
Medicine: Integral part of antiretroviral therapy regimens for the treatment of HIV infections. It helps in reducing viral load and preventing the progression of the disease.
Industry: Utilized in the pharmaceutical industry for the development of new antiretroviral drugs and formulations
作用机制
HIV-1 integrase inhibitor 7 exerts its effects by binding to the active site of the HIV-1 integrase enzyme, thereby preventing the enzyme from catalyzing the integration of viral DNA into the host genome. This inhibition occurs through the following steps:
- The inhibitor binds to the integrase enzyme, forming a stable complex.
- This binding prevents the enzyme from interacting with the viral DNA.
- As a result, the integration process is halted, and the viral DNA cannot be incorporated into the host genome .
The molecular targets involved include the integrase enzyme itself and the viral DNA. The pathways affected are those related to the integration and replication of the HIV virus .
相似化合物的比较
- Raltegravir
- Elvitegravir
- Dolutegravir
- Bictegravir
- Cabotegravir
属性
分子式 |
C30H26O16 |
|---|---|
分子量 |
642.5 g/mol |
IUPAC 名称 |
(2R,3R)-2,3-bis[[(E)-3-(3,4-diacetyloxyphenyl)prop-2-enoyl]oxy]butanedioic acid |
InChI |
InChI=1S/C30H26O16/c1-15(31)41-21-9-5-19(13-23(21)43-17(3)33)7-11-25(35)45-27(29(37)38)28(30(39)40)46-26(36)12-8-20-6-10-22(42-16(2)32)24(14-20)44-18(4)34/h5-14,27-28H,1-4H3,(H,37,38)(H,39,40)/b11-7+,12-8+/t27-,28-/m1/s1 |
InChI 键 |
RMUUAKSNUFVKKT-PMTCXZIRSA-N |
手性 SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)O[C@@H](C(=O)O)[C@@H](OC(=O)/C=C/C2=CC(=C(C=C2)OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C |
规范 SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















